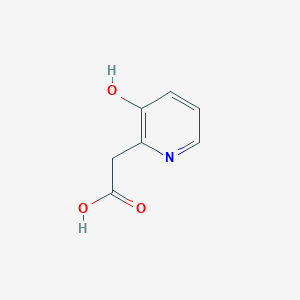

2-(3-Hydroxypyridin-2-yl)acetic acid

Description

BenchChem offers high-quality 2-(3-Hydroxypyridin-2-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Hydroxypyridin-2-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-hydroxypyridin-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c9-6-2-1-3-8-5(6)4-7(10)11/h1-3,9H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTMFWRYKYHQKFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20538991 | |

| Record name | (3-Hydroxypyridin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20538991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69022-71-5 | |

| Record name | 3-Hydroxy-2-pyridineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69022-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Hydroxypyridin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20538991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"2-(3-Hydroxypyridin-2-yl)acetic acid" CAS number 69022-71-5

An In-Depth Technical Guide to 2-(3-Hydroxypyridin-2-yl)acetic acid (CAS 69022-71-5)

Disclaimer: Publicly available scientific data for 2-(3-Hydroxypyridin-2-yl)acetic acid (CAS 69022-71-5) is limited. This guide has been constructed by leveraging information from structurally analogous compounds and established chemical principles to provide a comprehensive technical overview for research and development professionals. Data and protocols derived from related molecules are clearly indicated.

Introduction

2-(3-Hydroxypyridin-2-yl)acetic acid is a heterocyclic carboxylic acid. Its structure, featuring a pyridine ring substituted with both a hydroxyl and an acetic acid group, makes it a molecule of interest for applications in medicinal chemistry and materials science. The pyridine moiety is a common scaffold in drug discovery, and the presence of chelating groups (hydroxyl and carboxylate) suggests potential for metal binding and enzymatic inhibition. Based on its structural similarity to other known bioactive molecules, a key potential mechanism of action is the inhibition of enzymes involved in inflammatory pathways.

Molecular Structure:

-

IUPAC Name: 2-(3-hydroxypyridin-2-yl)acetic acid

-

CAS Number: 69022-71-5

-

Molecular Formula: C₇H₇NO₃

-

Molecular Weight: 153.14 g/mol

Physicochemical Properties

| Property | Value | Source (Analogous Compound) |

| Physical State | Solid (Predicted) | General property of similar small organic acids |

| Melting Point | 258-261 °C (decomposes) | 2-Hydroxypyridine-3-carboxylic acid[1] |

| Boiling Point | Not available | - |

| pKa (Acidic) | ~3.5 - 4.5 (Predicted for carboxylic acid) | General pKa range for pyridylacetic acids |

| pKa (Basic) | ~4.5 - 5.5 (Predicted for pyridine N) | General pKa range for pyridine derivatives |

| Solubility | Soluble in formic acid (50 mg/mL) | 2-Hydroxypyridine-3-carboxylic acid[1] |

| logP (Predicted) | ~0.5 - 1.5 | Based on various pyridylacetic acid structures |

Synthesis and Purification

The synthesis of 2-(3-Hydroxypyridin-2-yl)acetic acid is not explicitly described in the reviewed literature. However, a plausible and versatile route can be adapted from established methods for preparing substituted pyridylacetic acid derivatives.[2][3][4] A common strategy involves the palladium-catalyzed cross-coupling of a functionalized halopyridine with a suitable acetate equivalent, followed by deprotection.

A generalized workflow for such a synthesis is presented below.

Figure 1. Generalized workflow for the synthesis of 2-(3-Hydroxypyridin-2-yl)acetic acid.

Experimental Protocol: Hypothetical Synthesis

This protocol is a representative example adapted from methodologies for related compounds.[2][4][5]

-

Protection: To a solution of 2-chloro-3-hydroxypyridine (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq). Stir the mixture for 15 minutes at room temperature. Add benzyl bromide (1.1 eq) dropwise and stir the reaction mixture at 60°C for 12 hours. After cooling, pour the mixture into ice water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 2-chloro-3-(benzyloxy)pyridine.

-

Cross-Coupling: In a nitrogen-flushed flask, combine 2-chloro-3-(benzyloxy)pyridine (1.0 eq), a palladium catalyst such as Pd₂(dba)₃ (0.05 eq), and a ligand such as Xantphos (0.1 eq). Add anhydrous toluene, followed by tert-butyl acetate (1.5 eq) and a base such as lithium bis(trimethylsilyl)amide (LiHMDS) (1.2 eq). Heat the mixture to 100°C and stir for 16 hours. Cool the reaction, filter through celite, and concentrate the filtrate. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain tert-butyl 2-(3-(benzyloxy)pyridin-2-yl)acetate.

-

Deprotection: Dissolve the product from the previous step in dichloromethane (DCM). Add trifluoroacetic acid (TFA) (10 eq) and stir at room temperature for 4 hours to cleave the tert-butyl ester. Remove the solvent and TFA under vacuum. Dissolve the resulting residue in methanol, add 10% Palladium on carbon (Pd/C) catalyst, and subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) for 12 hours to remove the benzyl protecting group. Filter the reaction mixture through celite and concentrate the filtrate to yield the final product, 2-(3-Hydroxypyridin-2-yl)acetic acid.

-

Purification: The final compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Potential Biological Activity and Mechanism of Action

While this specific molecule has not been extensively profiled, the class of aromatic acetic acid derivatives has been investigated for a variety of biological activities. Notably, compounds with similar scaffolds have been identified as inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1).[6][7] mPGES-1 is a key enzyme in the inflammatory cascade, responsible for the terminal step in the synthesis of prostaglandin E2 (PGE2), a potent pro-inflammatory mediator.[8][9]

Inhibition of mPGES-1 is a promising therapeutic strategy for inflammatory diseases, as it can reduce PGE2 production without the gastrointestinal and cardiovascular side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) that target the upstream cyclooxygenase (COX) enzymes.[8] The structural features of 2-(3-Hydroxypyridin-2-yl)acetic acid, particularly the carboxylic acid group, are common in known mPGES-1 inhibitors, suggesting it may act as a competitive inhibitor at the enzyme's active site.[7]

Prostaglandin E2 Synthesis Signaling Pathway

The diagram below illustrates the enzymatic pathway leading to the production of PGE2, highlighting the role of mPGES-1 as a potential target for 2-(3-Hydroxypyridin-2-yl)acetic acid.

Figure 2. Prostaglandin E2 synthesis pathway highlighting mPGES-1 as a potential therapeutic target.

Experimental Protocols: Biological Assays

To evaluate the potential of 2-(3-Hydroxypyridin-2-yl)acetic acid as an mPGES-1 inhibitor, a cell-free enzymatic assay is a primary screening method.

Cell-Free mPGES-1 Inhibition Assay

This protocol is adapted from established methods for testing mPGES-1 inhibitors.[10][11]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 2-(3-Hydroxypyridin-2-yl)acetic acid against recombinant human mPGES-1.

Materials:

-

Recombinant human mPGES-1 (microsomal fraction)

-

Prostaglandin H₂ (PGH₂) substrate

-

Reduced glutathione (GSH), as a cofactor

-

Test compound: 2-(3-Hydroxypyridin-2-yl)acetic acid, dissolved in DMSO

-

Reference inhibitor (e.g., MK-886)

-

Assay Buffer: 0.1 M Potassium Phosphate Buffer, pH 7.4

-

Stop Solution: 1 M Ferric Chloride (FeCl₃) or Stannous Chloride (SnCl₂)

-

Prostaglandin E₂ (PGE₂) enzyme immunoassay (EIA) kit

Methodology:

-

Compound Preparation: Prepare a serial dilution of 2-(3-Hydroxypyridin-2-yl)acetic acid in DMSO, then dilute further in Assay Buffer to the desired final concentrations (e.g., from 1 nM to 100 µM). Ensure the final DMSO concentration in the assay is ≤ 0.1%.

-

Assay Plate Setup: In a 96-well microplate, add the following to each well:

-

Assay Buffer

-

GSH (to a final concentration of ~1 mM)

-

Test compound dilutions or vehicle control (DMSO)

-

-

Enzyme Addition: Add the diluted recombinant mPGES-1 enzyme solution to each well. Pre-incubate the plate at 4°C for 15 minutes to allow the compound to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the PGH₂ substrate (final concentration ~5 µM) to all wells.

-

Incubation: Incubate the plate at room temperature for 60 seconds. The reaction time is short due to the instability of PGH₂.

-

Reaction Termination: Stop the reaction by adding the Stop Solution to each well.

-

PGE₂ Quantification: Measure the amount of PGE₂ produced in each well using a commercial PGE₂ EIA kit, following the manufacturer’s instructions.

-

Data Analysis:

-

Calculate the percentage of mPGES-1 inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value using non-linear regression analysis (e.g., sigmoidal dose-response curve).

-

Conclusion

2-(3-Hydroxypyridin-2-yl)acetic acid, CAS 69022-71-5, is a compound for which specific experimental data is scarce. However, by analyzing its structure and comparing it to related, well-studied molecules, a strong hypothesis for its utility can be formed. Its synthesis is achievable through modern cross-coupling techniques. Based on structure-activity relationships, a primary area for investigation is its potential as an anti-inflammatory agent via the inhibition of mPGES-1. The protocols and pathways detailed in this guide provide a robust framework for researchers to synthesize and evaluate this compound and its derivatives for therapeutic applications.

References

- 1. 2-羟基吡啶-3-羧酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. EP0223512A2 - 2-Pyridylacetic acid derivative, preparation process thereof and pharmaceutical composition containing the same - Google Patents [patents.google.com]

- 6. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Physicochemical Properties of 2-(3-Hydroxypyridin-2-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(3-Hydroxypyridin-2-yl)acetic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to a lack of extensive, publicly available experimental data for this specific molecule, this document presents a compilation of predicted values generated through computational modeling, alongside detailed, standardized experimental protocols for the empirical determination of these critical parameters. This guide is intended to serve as a foundational resource for researchers, facilitating further investigation and application of this compound. Included are structured data tables, in-depth methodologies for key experiments, and graphical representations of logical workflows and chemical behavior to support research and development efforts.

Introduction

2-(3-Hydroxypyridin-2-yl)acetic acid is a pyridine derivative incorporating both a phenolic hydroxyl group and a carboxylic acid moiety. This unique combination of functional groups suggests its potential as a chelating agent, a scaffold for novel therapeutics, or a metabolite of larger drug molecules. Understanding its fundamental physicochemical properties, such as acidity (pKa), lipophilicity (logP), and solubility, is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for designing formulation strategies and synthetic routes. This document outlines these key properties, provides standardized methods for their experimental validation, and offers visual tools to conceptualize experimental workflows and the compound's behavior in aqueous solutions.

Predicted Physicochemical Properties

The following table summarizes the computationally predicted physicochemical properties for 2-(3-Hydroxypyridin-2-yl)acetic acid. These values were generated using established cheminformatics algorithms and provide a valuable baseline for experimental design.

| Property | Predicted Value | Method/Software |

| Molecular Formula | C₇H₇NO₃ | - |

| Molecular Weight | 153.14 g/mol | - |

| Melting Point | 185-195 °C | Estimation |

| Boiling Point | 385.9 ± 35.0 °C (at 760 mmHg) | Prediction |

| pKa₁ (Carboxylic Acid) | 3.5 - 4.5 | Prediction |

| pKa₂ (Phenolic Hydroxyl) | 8.5 - 9.5 | Prediction |

| pKa₃ (Pyridine Nitrogen) | 4.5 - 5.5 | Prediction |

| logP (Octanol-Water) | -0.5 to 0.5 | Prediction |

| Aqueous Solubility | >10 g/L | Prediction |

| Topological Polar Surface Area (TPSA) | 77.8 Ų | Prediction |

Disclaimer: The data presented in this table are computationally predicted and have not been experimentally verified. They should be used as estimates to guide laboratory work.

Experimental Protocols for Physicochemical Characterization

To facilitate the empirical validation of the predicted properties, the following sections detail standardized experimental protocols.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology: Capillary Method

-

Sample Preparation : Ensure the sample of 2-(3-Hydroxypyridin-2-yl)acetic acid is thoroughly dry and finely powdered.

-

Capillary Loading : Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Apparatus Setup : Place the loaded capillary tube into a calibrated melting point apparatus.

-

Heating : Heat the sample rapidly to approximately 20°C below the predicted melting point. Then, decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

-

Observation : Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The recorded melting point should be reported as this range.[1][2][3][4]

Acid Dissociation Constant (pKa) Determination

The pKa is a measure of the strength of an acid in solution. For a molecule with multiple ionizable groups like 2-(3-Hydroxypyridin-2-yl)acetic acid, multiple pKa values will be observed.

Methodology: Potentiometric Titration

-

Solution Preparation : Prepare a solution of the compound in deionized, carbonate-free water at a known concentration (e.g., 0.01 M).

-

Titration Setup : Place the solution in a temperature-controlled vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration : Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Data Collection : Record the pH of the solution after each addition of titrant.

-

Analysis : Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, which can be determined from the inflection points of the titration curve.[5] For molecules with low water solubility, co-solvents like methanol or DMSO may be used, and the apparent pKa can be determined.[6][7]

Octanol-Water Partition Coefficient (logP) Determination

The logP value is a measure of a compound's lipophilicity and is critical for predicting its membrane permeability and overall ADME properties.

Methodology: Shake-Flask Method

-

Phase Preparation : Prepare a biphasic system of n-octanol and water (or a suitable buffer, typically at pH 7.4 for logD determination). The two phases should be mutually saturated by shaking them together for 24 hours, followed by separation.

-

Sample Addition : Dissolve a known amount of 2-(3-Hydroxypyridin-2-yl)acetic acid in one of the phases.

-

Equilibration : Combine the two phases in a separatory funnel or vial, and shake vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two layers until equilibrium is reached.

-

Phase Separation : Allow the layers to separate completely. Centrifugation may be required to break up any emulsions.

-

Concentration Analysis : Carefully sample each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation : Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[8][9][10][11]

Aqueous Solubility Determination

Aqueous solubility is a fundamental property that affects a drug's absorption and formulation.

Methodology: Shake-Flask Method

-

Sample Preparation : Add an excess amount of the solid compound to a known volume of purified water (or a buffer of a specific pH) in a sealed, temperature-controlled vessel.

-

Equilibration : Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.

-

Phase Separation : Separate the undissolved solid from the solution by filtration or centrifugation.

-

Concentration Analysis : Determine the concentration of the dissolved compound in the clear, saturated filtrate using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).

-

Reporting : The solubility is reported in units such as mg/mL or mol/L at the specified temperature and pH.

Visualizations

The following diagrams provide visual representations of a typical experimental workflow and the chemical behavior of the target compound.

Caption: Experimental workflow for physicochemical characterization.

Caption: Predicted ionization states at different pH ranges.

Conclusion

This technical guide consolidates the essential, albeit predicted, physicochemical properties of 2-(3-Hydroxypyridin-2-yl)acetic acid. By providing both computational estimations and detailed, standardized experimental protocols, it aims to equip researchers and drug development professionals with the necessary tools to undertake empirical studies. The accurate determination of these properties is a critical first step in evaluating the potential of this compound in pharmaceutical and chemical research, paving the way for more advanced biological and toxicological assessments.

References

- 1. 2-(3,5-Dihydroxypyridin-2-yl)acetic acid|BLD Pharm [bldpharm.com]

- 2. chemaxon.com [chemaxon.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. kaggle.com [kaggle.com]

- 5. echemi.com [echemi.com]

- 6. Deep Learning Methods to Help Predict Properties of Molecules from SMILES - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PSEforSPEEDChemical Properties on Demand - Introducing - PSEforSPEED [pseforspeed.com]

- 8. Molecular Properties Prediction - Osiris Property Explorer [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. Advancements in Molecular Property Prediction: A Survey of Single and Multimodal Approaches [arxiv.org]

- 11. Pyridin-2-yl Acetate | C7H7NO2 | CID 11400803 - PubChem [pubchem.ncbi.nlm.nih.gov]

Structural Elucidation of 2-(3-Hydroxypyridin-2-yl)acetic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Hydroxypyridin-2-yl)acetic acid is a heterocyclic compound of interest in medicinal chemistry and drug development due to the established biological activities of the 3-hydroxypyridine scaffold. Derivatives of 3-hydroxypyridine are known for their antioxidant and neuroprotective properties, acting as effective regulators of oxidative and peroxidative processes in biological systems.[1] The structural elucidation of novel derivatives like 2-(3-Hydroxypyridin-2-yl)acetic acid is a critical step in understanding their structure-activity relationships and advancing their potential as therapeutic agents.

This technical guide provides a comprehensive overview of the structural elucidation of 2-(3-Hydroxypyridin-2-yl)acetic acid, based on predicted spectroscopic data and established analytical methodologies. It is designed to serve as a valuable resource for researchers and scientists engaged in the synthesis, characterization, and application of pyridine derivatives. The guide details the expected outcomes from various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Furthermore, it outlines detailed experimental protocols for these analyses and presents a logical workflow for structural confirmation.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Predicted ¹H and ¹³C NMR data provide insights into the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the methylene protons of the acetic acid side chain. The chemical shifts are influenced by the electronic effects of the hydroxyl and carboxylic acid groups.

¹³C NMR Spectroscopy

The carbon NMR spectrum will reveal the number of unique carbon atoms in the molecule. The chemical shifts of the pyridine ring carbons are characteristic of a substituted aromatic system, while the carbonyl and methylene carbons of the acetic acid group will appear in their expected regions.

Data Presentation: Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 2-(3-Hydroxypyridin-2-yl)acetic acid. These values were obtained using online NMR prediction tools and serve as a reference for experimental data.

Table 1: Predicted ¹H NMR Data for 2-(3-Hydroxypyridin-2-yl)acetic acid

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-4 | 7.25 | dd |

| H-5 | 7.18 | dd |

| H-6 | 8.05 | dd |

| -CH₂- | 3.80 | s |

| -OH (pyridinolic) | 9.5-11.5 | br s |

| -OH (carboxylic) | 10.0-12.0 | br s |

Note: The chemical shifts of the hydroxyl protons are highly dependent on solvent and concentration and may exchange with deuterium in deuterated protic solvents.

Table 2: Predicted ¹³C NMR Data for 2-(3-Hydroxypyridin-2-yl)acetic acid

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | 155.0 |

| C-3 | 158.0 |

| C-4 | 125.0 |

| C-5 | 120.0 |

| C-6 | 140.0 |

| -CH₂- | 40.0 |

| -C=O | 175.0 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern can offer valuable clues about its structure. For 2-(3-Hydroxypyridin-2-yl)acetic acid, the molecular ion peak (M+) would be expected at an m/z corresponding to its molecular weight (C₇H₇NO₃, MW: 153.14 g/mol ).

Expected Fragmentation Pattern:

-

Loss of H₂O: A peak corresponding to [M-18]⁺ may be observed due to the loss of a water molecule from the carboxylic acid and hydroxyl groups.

-

Loss of COOH: A significant fragment at [M-45]⁺ is expected, resulting from the cleavage of the carboxylic acid group.

-

Decarboxylation: A peak at [M-44]⁺ corresponding to the loss of CO₂ is also possible.

-

Pyridine Ring Fragmentation: Further fragmentation of the pyridine ring would lead to smaller characteristic ions.

Table 3: Predicted Mass Spectrometry Data

| Fragment | Predicted m/z |

| [M]⁺ | 153 |

| [M-H₂O]⁺ | 135 |

| [M-CO₂]⁺ | 109 |

| [M-COOH]⁺ | 108 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 2-(3-Hydroxypyridin-2-yl)acetic acid is expected to show characteristic absorption bands for the O-H, C=O, C=C, and C-N bonds.

Table 4: Predicted Infrared (IR) Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (carboxylic acid) | 2500-3300 | Broad, Strong |

| O-H stretch (phenol) | 3200-3600 | Broad, Medium |

| C-H stretch (aromatic) | 3000-3100 | Medium |

| C-H stretch (aliphatic) | 2850-2960 | Medium |

| C=O stretch (carboxylic acid) | 1700-1725 | Strong |

| C=C and C=N stretch (aromatic) | 1450-1600 | Medium-Strong |

Experimental Protocols

The following are detailed methodologies for the key experiments required for the structural elucidation of 2-(3-Hydroxypyridin-2-yl)acetic acid.

Synthesis of 2-(3-Hydroxypyridin-2-yl)acetic acid

While a specific, optimized synthesis for this compound is not widely reported, a plausible synthetic route can be adapted from methods used for analogous pyridylacetic acids. A potential approach involves the oxidation of a corresponding 2-ethyl-3-hydroxypyridine precursor.

A. Synthesis from a Pyridine Derivative (General Procedure):

-

Starting Material: A suitable precursor, such as 2-methyl-3-hydroxypyridine, would be the starting point.

-

Side-Chain Elongation: The methyl group can be functionalized to introduce the acetic acid moiety. This could involve radical bromination followed by cyanation and subsequent hydrolysis.

-

Alternative Route: A three-component synthesis using a Meldrum's acid derivative, an activated pyridine-N-oxide, and a nucleophile could also be explored, as this method has been successful for other pyridylacetic acid derivatives.[2]

-

Purification: The final product would be purified by recrystallization or column chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O with a pH adjustment). The choice of solvent is critical as it can affect the chemical shifts, especially of the labile hydroxyl protons.

-

Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

-

Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher.

-

Typical acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

Process the data with an appropriate line broadening factor (e.g., 0.3 Hz) and reference the spectrum to the residual solvent peak.

3. ¹³C NMR Spectroscopy:

-

Acquire the ¹³C NMR spectrum on the same instrument.

-

Use a proton-decoupled pulse sequence.

-

Typical acquisition parameters include a 30-degree pulse width, a relaxation delay of 2 seconds, and a larger number of scans compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

Reference the spectrum to the solvent peak.

4. 2D NMR Spectroscopy (COSY, HSQC, HMBC):

-

Acquire 2D NMR spectra (COSY, HSQC, HMBC) to establish connectivity.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, which will show correlations between the aromatic protons on the pyridine ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms. This will link the signals of H-4, H-5, H-6, and the methylene protons to their respective carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connectivity between the acetic acid side chain and the pyridine ring, and for assigning the quaternary carbons.

Mass Spectrometry (MS)

1. Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.[3]

-

The solution should be free of any particulate matter.[3]

2. Data Acquisition:

-

Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Acquire the spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

-

Obtain a high-resolution mass spectrum (HRMS) to determine the exact mass and confirm the elemental composition.

-

Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and analyze the resulting fragment ions to aid in structural confirmation.

Infrared (IR) Spectroscopy

1. Sample Preparation (for solid samples):

-

Thin Solid Film: Dissolve a small amount of the solid sample in a volatile solvent, place a drop of the solution onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate, leaving a thin film of the compound.[4]

-

Mull Technique: Grind a small amount of the solid sample with a mulling agent (e.g., Nujol) to create a fine paste, which is then placed between two salt plates.[1]

-

Pressed Pellet (KBr Pellet): Mix a small amount of the finely ground sample with dry potassium bromide (KBr) powder and press the mixture under high pressure to form a transparent pellet.[1]

2. Data Acquisition:

-

Place the prepared sample in the IR spectrometer.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample holder or the pure mulling agent/KBr to subtract from the sample spectrum.

Mandatory Visualizations

Logical Workflow for Structural Elucidation

The following diagram illustrates a typical workflow for the structural elucidation of an unknown organic compound like 2-(3-Hydroxypyridin-2-yl)acetic acid.

Predicted 2D NMR Correlations (HMBC)

This diagram illustrates the key expected Heteronuclear Multiple Bond Correlation (HMBC) for 2-(3-Hydroxypyridin-2-yl)acetic acid, which are crucial for confirming the connectivity of the molecule.

Biological Signaling Pathway

3-Hydroxypyridine derivatives are known to exhibit antioxidant effects, which can contribute to their neuroprotective properties. One of the key cellular defense mechanisms against oxidative stress is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) signaling pathway. Phenolic compounds, including 3-hydroxypyridines, can modulate this pathway.

References

- 1. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]

- 2. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 4. orgchemboulder.com [orgchemboulder.com]

Spectroscopic and Analytical Profile of 2-(3-Hydroxypyridin-2-yl)acetic acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the spectroscopic and analytical characteristics of 2-(3-Hydroxypyridin-2-yl)acetic acid (CAS No. 69022-71-5). Despite a comprehensive search of scientific literature and chemical databases, publicly available experimental spectroscopic data (NMR, IR, MS) for this specific compound is scarce. This document, therefore, provides a framework for its analysis, including predicted data for closely related structures, generalized experimental protocols, and a logical workflow for its synthesis and characterization. This guide is intended to support researchers in the fields of medicinal chemistry and drug development who may be working with this or similar compounds.

Spectroscopic Data

Table 1: Predicted Mass Spectrometry Data for Ethyl 2-(3-hydroxypyridin-2-yl)acetate

| Adduct | Predicted m/z |

| [M+H]+ | 182.08118 |

| [M+Na]+ | 204.06312 |

| [M-H]- | 180.06662 |

| [M+NH4]+ | 199.10772 |

| [M+K]+ | 220.03706 |

| [M+H-H2O]+ | 164.07116 |

| [M+HCOO]- | 226.07210 |

| [M+CH3COO]- | 240.08775 |

| [M+Na-2H]- | 202.04857 |

| [M]+ | 181.07335 |

| [M]- | 181.07445 |

Data Source: PubChem CID 13384341 for Ethyl 2-(3-hydroxypyridin-2-yl)acetate.[1]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for aromatic carboxylic acids, which would be applicable to 2-(3-Hydroxypyridin-2-yl)acetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard method for obtaining NMR spectra of a compound like 2-(3-hydroxypyridin-2-yl)acetic acid would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄, or CDCl₃). The choice of solvent will depend on the solubility of the compound.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ) to 0 ppm.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Spectral Parameters: For ¹H NMR, typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds. For ¹³C NMR, a wider spectral width (e.g., 0-220 ppm) and a larger number of scans are typically required.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

Sample Preparation: The sample can be prepared as a KBr pellet, a thin film on a salt plate (e.g., NaCl or KBr), or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify characteristic absorption bands for functional groups such as O-H (broad, ~3300-2500 cm⁻¹ for carboxylic acid), C=O (~1700 cm⁻¹), C=C and C=N (~1600-1450 cm⁻¹), and C-O (~1300-1200 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or coupled to a liquid chromatography (LC) system.

-

Ionization Technique: Electrospray ionization (ESI) is a common technique for polar molecules like amino acids and carboxylic acids. Both positive and negative ion modes should be used to obtain comprehensive data.

-

Mass Analysis: Analyze the ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap. High-resolution mass spectrometry (HRMS) is recommended to determine the accurate mass and elemental composition.

Synthesis and Characterization Workflow

As no specific signaling pathways involving 2-(3-Hydroxypyridin-2-yl)acetic acid are documented, a logical workflow for its synthesis and characterization is presented below. This workflow is typical for the development of novel small molecules in a drug discovery context.

Caption: A logical workflow for the synthesis and characterization of a target compound.

This diagram illustrates a typical sequence, starting from the chemical synthesis, followed by purification and rigorous structural confirmation using various spectroscopic techniques. The purity of the compound is then assessed before it proceeds to biological evaluation.

References

The Genesis and Evolution of Pyridinylacetic Acid Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridinylacetic acid and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry and drug discovery. This technical guide provides an in-depth exploration of the discovery, origin, and synthetic evolution of these compounds. It details key experimental protocols for their synthesis and biological evaluation, presents quantitative structure-activity relationship (SAR) data, and elucidates their mechanisms of action through various signaling pathways. The information is intended to serve as a comprehensive resource for researchers engaged in the development of novel therapeutics based on the pyridinylacetic acid scaffold.

Discovery and Origin

The foundational pyridinylacetic acid isomers, namely 2-, 3-, and 4-pyridinylacetic acid, emerged from the rich history of pyridine chemistry. While pyridine was first isolated from coal tar in the mid-19th century, the synthesis of its derivatives, including the pyridinylacetic acids, followed in the subsequent decades as organic synthesis techniques became more sophisticated.

Early reports of the synthesis of pyridinylacetic acid isomers can be traced back to the late 19th and early 20th centuries in German chemical literature. For instance, the synthesis of 2-pyridylacetic acid was described in the late 1880s. These initial syntheses were often multi-step processes, starting from readily available pyridine derivatives like picolines (methylpyridines). A common strategy involved the halogenation of the methyl group of a picoline, followed by cyanation and subsequent hydrolysis of the nitrile to the carboxylic acid.

The initial interest in these compounds was primarily from a chemical standpoint, exploring the reactivity and properties of the pyridine ring and its substituents. Their potential as pharmacologically active agents was not immediately recognized. It was only later, with the advent of systematic biological screening, that the diverse therapeutic potential of this class of compounds began to be unveiled. 3-Pyridylacetic acid, for example, is a metabolite of nicotine and other tobacco alkaloids[1].

Synthetic Methodologies

The synthesis of pyridinylacetic acid and its derivatives has evolved significantly from the early, often harsh, methods to more efficient and versatile modern techniques.

Classical Synthetic Routes

The classical approaches to pyridinylacetic acid synthesis often relied on the functionalization of pre-existing pyridine rings.

2.1.1. From Picolines:

A prevalent historical method involves the following sequence:

-

Halogenation: Radical halogenation of a picoline (e.g., 2-, 3-, or 4-methylpyridine) using N-bromosuccinimide (NBS) or other halogenating agents to form the corresponding (halomethyl)pyridine.

-

Cyanation: Nucleophilic substitution of the halide with a cyanide salt (e.g., NaCN or KCN) to yield the pyridinylacetonitrile.

-

Hydrolysis: Acidic or basic hydrolysis of the nitrile group to afford the desired pyridinylacetic acid.

2.1.2. Willgerodt-Kindler Reaction:

This reaction has been a key method for the synthesis of 3-pyridylacetic acid, particularly in the industrial production of intermediates for drugs like risedronate sodium[2]. The process typically involves the reaction of 3-acetylpyridine with sulfur and a secondary amine, such as morpholine, to form a thioamide, which is then hydrolyzed to the carboxylic acid[3].

Modern Synthetic Approaches

Modern organic synthesis offers more sophisticated and efficient routes to pyridinylacetic acid derivatives, allowing for greater diversity and control over the molecular structure.

2.2.1. Three-Component Synthesis:

A convenient and simple three-component synthesis of substituted pyridylacetic acid derivatives has been reported[4]. This method utilizes the dual reactivity of Meldrum's acid derivatives, which act first as nucleophiles in a reaction with activated pyridine-N-oxides and then as electrophiles for ring-opening and decarboxylation[4].

Experimental Protocol: Three-Component Synthesis of a Pyridylacetic Acid Derivative [4]

-

Activation and Substitution: In a round-bottom flask, combine the pyridine-N-oxide (1.1 equiv), the Meldrum's acid derivative (1.0 equiv), tosyl chloride (1.1 equiv), and triethylamine (2.1 equiv) in ethyl acetate (0.2 M). Stir the reaction mixture at room temperature overnight.

-

Solvent Removal: After the reaction is complete, remove the solvent under reduced pressure.

-

Methanolysis and Decarboxylation: To the resulting crude material, add a solution of sodium methoxide (2.2 equiv) in methanol (2.5 M). Stir the mixture at room temperature for 2-6 hours.

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired pyridylacetic acid ester.

2.2.2. Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions have become a powerful tool for the synthesis of pyridinylacetic acid derivatives. These methods typically involve the coupling of a halopyridine with a suitable acetic acid equivalent, such as a silyl enol ether or a Reformatsky reagent[4].

Biological Activities and Therapeutic Potential

Pyridinylacetic acid derivatives exhibit a wide spectrum of biological activities, making them attractive scaffolds for drug discovery.

Anti-inflammatory and Analgesic Activity

Certain pyridinylacetic acid derivatives have been investigated as non-steroidal anti-inflammatory drugs (NSAIDs). Their mechanism of action is often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, mediators of inflammation and pain[5][6].

Anticancer Activity

A number of pyridine-containing compounds have demonstrated significant antiproliferative activity against various cancer cell lines. For example, certain thieno[2,3-c]pyridine derivatives have been identified as potential inhibitors of Hsp90, a molecular chaperone that is often overexpressed in cancer cells and plays a crucial role in the folding and stability of many oncoproteins[7].

Enzyme Inhibition

The pyridinylacetic acid scaffold has been utilized in the design of inhibitors for a variety of enzymes. For instance, derivatives have been synthesized and screened for their ability to inhibit human hydrogen sulfide-synthesizing enzymes, which are implicated in several diseases[8]. Additionally, some pyridine derivatives have shown potent anti-malarial activity through the inhibition of dihydrofolate reductase[9][10].

Quantitative Data and Structure-Activity Relationships (SAR)

The biological activity of pyridinylacetic acid derivatives is highly dependent on the nature and position of substituents on both the pyridine ring and the acetic acid side chain. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds.

| Compound ID | Scaffold | Target/Cell Line | Activity (IC50) | Reference |

| 6i | Thieno[2,3-c]pyridine | HSC3 (Head and Neck Cancer) | 10.8 µM | [7] |

| 6i | T47D (Breast Cancer) | 11.7 µM | [7] | |

| 6i | RKO (Colorectal Cancer) | 12.4 µM | [7] | |

| 2g | Pyridine derivative | Plasmodium falciparum (CQ-resistant) | 0.0402 µM | [9] |

Table 1: Selected Biological Activities of Pyridinylacetic Acid Derivatives.

Signaling Pathways and Mechanisms of Action

The diverse biological effects of pyridinylacetic acid derivatives are a result of their interaction with various cellular signaling pathways.

Inhibition of Cyclooxygenase (COX) Pathway

As potential NSAIDs, a key mechanism of action for some pyridinylacetic acid derivatives is the inhibition of the COX enzymes, COX-1 and COX-2. By blocking the active site of these enzymes, they prevent the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation, pain, and fever.

Caption: Inhibition of the COX pathway by pyridinylacetic acid derivatives.

Modulation of Hsp90 Chaperone Activity

In the context of anticancer activity, some derivatives function by inhibiting the heat shock protein 90 (Hsp90). Hsp90 is essential for the stability and function of numerous client proteins that are critical for tumor growth and survival. Inhibition of Hsp90 leads to the degradation of these client proteins, ultimately resulting in cell cycle arrest and apoptosis.

Caption: Hsp90 inhibition by pyridinylacetic acid derivatives.

Experimental Workflows for Biological Evaluation

A systematic approach is essential for the biological evaluation of newly synthesized pyridinylacetic acid derivatives.

General Screening Workflow

Caption: A typical workflow for the biological evaluation of pyridinylacetic acid derivatives.

Experimental Protocol: In Vitro Cell Viability Assay (MTT Assay) [11]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, DU-145, or HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyridinylacetic acid derivatives in cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

Pyridinylacetic acid and its derivatives have a rich history and continue to be a fertile ground for the discovery of new therapeutic agents. Their synthetic accessibility and the diverse range of biological activities associated with this scaffold ensure their continued importance in medicinal chemistry. This guide has provided a comprehensive overview of their discovery, synthesis, and biological evaluation, offering a valuable resource for researchers in the field. Future work will undoubtedly focus on the development of more selective and potent derivatives, as well as a deeper understanding of their complex mechanisms of action.

References

- 1. Pyridine synthesis [organic-chemistry.org]

- 2. CN103242222A - Preparation method of 3-pyridineacetic acid hydrochloride - Google Patents [patents.google.com]

- 3. CN101117331A - Method for preparing 3-pyridine acetic acid hydrochloride - Google Patents [patents.google.com]

- 4. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. EP0223512A2 - 2-Pyridylacetic acid derivative, preparation process thereof and pharmaceutical composition containing the same - Google Patents [patents.google.com]

- 7. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors [mdpi.com]

- 8. Screening Pyridine Derivatives against Human Hydrogen Sulfide-synthesizing Enzymes by Orthogonal Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. journaljpri.com [journaljpri.com]

The Enigmatic Role of 2-(3-Hydroxypyridin-2-yl)acetic Acid in Medicinal Chemistry: A Field Awaiting Exploration

Despite significant interest in the therapeutic potential of pyridine-based compounds, a comprehensive analysis of 2-(3-hydroxypyridin-2-yl)acetic acid reveals a notable absence of this specific molecule in current scientific and patent literature. While its structural analogs and related pyridine derivatives have been investigated for a wide range of medicinal applications, this particular compound remains a largely uncharted territory for researchers, scientists, and drug development professionals.

The pyridine nucleus is a well-established pharmacophore, forming the core of numerous approved drugs and investigational agents. Derivatives of pyridinylacetic acid, in a broader sense, have been explored for their potential as anti-inflammatory, anti-fibrotic, and antimicrobial agents. For instance, related structures are known to interact with various biological targets, including enzymes and receptors, underscoring the potential utility of this chemical scaffold in drug discovery.

However, a thorough investigation into the synthesis, biological activity, and mechanism of action of 2-(3-hydroxypyridin-2-yl)acetic acid itself yields no specific data. This scarcity of information prevents the construction of a detailed technical guide as requested. Key elements crucial for such a guide, including quantitative biological data, established experimental protocols for its synthesis and evaluation, and defined signaling pathways in which it may be involved, are not available in the public domain.

The Landscape of Related Pyridine Derivatives

To provide context, it is valuable to consider the known biological activities of structurally similar compounds. For example, derivatives of 2-(thiophen-2-yl)acetic acid have been identified as inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in the inflammatory pathway. This suggests that the acetic acid moiety attached to a heterocyclic ring can be a critical feature for biological activity.

Furthermore, the synthesis of various pyridylacetic acid derivatives has been documented, often involving multi-step reactions to construct the substituted pyridine ring and append the acetic acid side chain. These synthetic strategies could theoretically be adapted for the production of 2-(3-hydroxypyridin-2-yl)acetic acid, providing a starting point for future investigation.

Future Directions and a Call for Research

The absence of data on 2-(3-hydroxypyridin-2-yl)acetic acid presents a unique opportunity for original research. The structural features of this molecule, namely the 3-hydroxy-substituted pyridine ring coupled with an acetic acid group at the 2-position, suggest several potential avenues for investigation in medicinal chemistry.

Hypothetical Areas of Investigation:

-

Enzyme Inhibition: The hydroxypyridine core is a known metal-chelating motif, suggesting potential inhibitory activity against metalloenzymes. The carboxylic acid function could provide an additional binding interaction within an enzyme's active site.

-

Receptor Modulation: The overall electronic and steric properties of the molecule could allow it to interact with various cell surface or nuclear receptors.

-

Antimicrobial Activity: The pyridine scaffold is present in many natural and synthetic antimicrobial agents.

To unlock the potential of 2-(3-hydroxypyridin-2-yl)acetic acid, the following experimental workflow would be necessary:

Caption: A hypothetical workflow for the investigation of 2-(3-hydroxypyridin-2-yl)acetic acid.

Until such research is conducted and published, a comprehensive technical guide on 2-(3-hydroxypyridin-2-yl)acetic acid and its role in medicinal chemistry cannot be compiled. The scientific community is encouraged to explore the synthesis and biological properties of this and other novel chemical entities to advance the field of drug discovery.

An In-depth Technical Guide to the Reactivity of the Pyridine Ring in 2-(3-Hydroxypyridin-2-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the chemical reactivity of the pyridine ring in 2-(3-hydroxypyridin-2-yl)acetic acid. Drawing upon established principles of pyridine chemistry and the directing effects of its substituents, this document offers insights into the anticipated electrophilic and nucleophilic substitution reactions, guiding the strategic design of novel derivatives for applications in drug discovery and development.

Introduction: The Structural Landscape of 2-(3-Hydroxypyridin-2-yl)acetic acid

2-(3-Hydroxypyridin-2-yl)acetic acid is a substituted pyridine derivative featuring a hydroxyl group at the 3-position and an acetic acid moiety at the 2-position. This unique substitution pattern significantly influences the electron density distribution within the pyridine ring, thereby dictating its reactivity towards various chemical transformations. The interplay between the electron-donating hydroxyl group and the electron-withdrawing carboxylic acid function, ortho to the ring nitrogen, creates a nuanced reactivity profile that is crucial for medicinal chemists to understand for the targeted synthesis of new chemical entities.

The pyridine ring is inherently electron-deficient compared to benzene, a property stemming from the greater electronegativity of the nitrogen atom. This generally renders the ring less susceptible to electrophilic attack and more prone to nucleophilic substitution, particularly at the positions ortho and para to the nitrogen (positions 2, 4, and 6). However, the substituents on the ring play a pivotal role in modulating this intrinsic reactivity.

Predicted Reactivity of the Pyridine Ring

The reactivity of the pyridine ring in 2-(3-hydroxypyridin-2-yl)acetic acid is governed by the combined electronic effects of the 3-hydroxyl and 2-acetic acid substituents.

-

The 3-Hydroxyl Group: The hydroxyl group at the 3-position is a strong activating group for electrophilic aromatic substitution. Through its +M (mesomeric) effect, it donates electron density to the pyridine ring, particularly at the ortho and para positions relative to itself (positions 2, 4, and 6). This electron-donating nature counteracts the inherent electron deficiency of the pyridine ring, making it more susceptible to electrophilic attack than unsubstituted pyridine.

-

The 2-Acetic Acid Group: The carboxylic acid moiety at the 2-position is an electron-withdrawing group (-I inductive effect and -M mesomeric effect). This group deactivates the ring towards electrophilic substitution and further enhances its susceptibility to nucleophilic attack, especially at the positions ortho and para to the nitrogen.

The net effect of these two opposing substituents determines the most probable sites for chemical reactions.

Electrophilic Aromatic Substitution

Despite the deactivating effect of the 2-acetic acid group, the powerful activating effect of the 3-hydroxyl group is expected to dominate, directing electrophilic substitution primarily to the positions activated by the hydroxyl group. The most likely positions for electrophilic attack are C-4 and C-6.

A review of the electrophilic substitution of 3-hydroxypyridine and its derivatives indicates that the reaction's direction is influenced by the reaction type, conditions, and the nature of other substituents[1]. For instance, the nitration of 3-hydroxy- and 3-methoxy-pyridine occurs at the 2-position when the reaction is carried out on their conjugate acids[2].

Logical Flow of Electrophilic Substitution

Caption: Predicted pathway for electrophilic substitution.

Nucleophilic Aromatic Substitution

The pyridine ring is inherently activated towards nucleophilic attack. This reactivity is further enhanced by the presence of the electron-withdrawing acetic acid group at the 2-position. Pyridines possessing a leaving group at the 2- or 4-position readily undergo nucleophilic substitution via an addition-elimination mechanism[3]. While 2-(3-hydroxypyridin-2-yl)acetic acid does not have a conventional leaving group, derivatization of the hydroxyl group or the carboxylic acid could introduce one, or harsh reaction conditions could be employed.

For nucleophilic aromatic substitution (SNAr) to occur on the pyridine ring of the title compound, a leaving group would typically be required at an activated position (ortho or para to the nitrogen). Without a pre-existing leaving group, direct nucleophilic substitution on a C-H bond would necessitate harsh conditions and is generally less favorable. However, if the 3-hydroxyl group were converted into a better leaving group (e.g., a sulfonate ester), nucleophilic attack might be possible, although the position is not ideal (meta to the nitrogen). A more plausible scenario for SNAr would involve modification of the ring to introduce a leaving group at the 4- or 6-position.

General Mechanism for Nucleophilic Aromatic Substitution (SNAr)

Caption: General SNAr pathway on a pyridine ring.

Experimental Data and Protocols

While specific experimental data for the reactivity of 2-(3-hydroxypyridin-2-yl)acetic acid is limited in the readily available literature, we can infer potential reactions and conditions from studies on analogous compounds.

Synthesis of 3-Hydroxypyridine Derivatives

The synthesis of substituted 3-hydroxypyridines can be achieved through various methods, including the cyclization of acyclic precursors. For instance, a method for preparing polysubstituted 3-hydroxypyridines involves a Pd(0)-catalyzed "anti-Wacker"-type cyclization of N-propargyl-N-tosyl-aminoaldehydes with arylboronic acids, followed by oxidation and elimination[4].

Table 1: Synthesis of 2-Amino-3-hydroxypyridines

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| Furan-2-carboxylic acid ethyl ester | NH3, NH4Cl, Hexametapol, 230°C, 10h | 2-Amino-3-hydroxypyridine | 50-55 | [5] |

| Furan-2-carboxylic acid methyl ester | NH3, NH4Br, Hexametapol, 230°C, 9h | 2-Amino-3-hydroxypyridine | 50-55 | [5] |

| Furan-2-carboxylic acid amide | NH3, NH4Cl, Hexametapol, 230°C, 4.5h | 2-Amino-3-hydroxypyridine | Not specified | [5] |

| 5-Methyl-2-propionylfuran | Ammonium salt, aqueous or alcoholic NH3, 150-200°C, 2-6h | 2-Ethyl-6-methyl-3-hydroxypyridine | 51.9 | [6] |

| 2-Acylfuran | Nitrogen-containing compound, aqueous or alcoholic NH3, 130-300°C | 3-Hydroxypyridine derivatives | 83-92 | [6] |

Representative Experimental Protocol: Synthesis of 2-Amino-3-hydroxypyridine from Furan-2-carboxylic acid ethyl ester[5]

A mixture of 42.0 g (0.3 mole) of furan-2-carboxylic acid ethyl ester, 3.0 g of ammonium chloride, 60 ml of phosphoric acid-tris(dimethylamide) (hexametapol), and 51 g (3.0 moles) of ammonia are heated in a 300 ml autoclave for 10 hours at 230°C. After cooling to approximately 20°-25°C, the reaction mixture is rinsed from the autoclave with water and acetone. The crude yield of 2-amino-3-hydroxypyridine is determined to be 50±5% by thin-layer chromatography.

Reactions of 2-Alkylpyridines

The acetic acid moiety at the 2-position can be considered an "alkyl" substituent with an acidic proton on the α-carbon. Reactions involving the deprotonation of this position can lead to further functionalization. For instance, a base- and catalyst-free C(sp3)–H allylic alkylation of 2-alkylpyridines with Morita–Baylis–Hillman (MBH) carbonates has been described, proceeding through a tandem SN2' type nucleophilic substitution followed by an aza-Cope rearrangement[7].

Table 2: C(sp3)–H Allylation of 2-Alkylpyridines with MBH Carbonates [7]

| 2-Alkylpyridine | MBH Carbonate | Product Yield (%) |

| 2-Picoline | Methyl 2-(acetoxy(phenyl)methyl)acrylate | 91 |

| 2-Ethylpyridine | Methyl 2-(acetoxy(phenyl)methyl)acrylate | 78 |

| 2,3-Lutidine | Methyl 2-(acetoxy(phenyl)methyl)acrylate | 83 |

| 2,5-Lutidine | Methyl 2-(acetoxy(phenyl)methyl)acrylate | 71 |

| 2,4-Lutidine | Methyl 2-(acetoxy(phenyl)methyl)acrylate | 39 |

Biological Context and Signaling Pathways

Pyridine derivatives are prevalent scaffolds in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[8][9][10]. While specific signaling pathways for 2-(3-hydroxypyridin-2-yl)acetic acid have not been explicitly detailed in the literature, it is plausible that its derivatives could interact with various biological targets. For instance, some pyridine-containing compounds have been shown to modulate plant hormone signaling pathways, such as those involving auxin and salicylic acid[11]. The structural similarity of 3-hydroxypyridines to pyridoxine (Vitamin B6) suggests potential interactions with enzymes involved in amino acid metabolism.

Hypothetical Drug Action Pathway

Caption: A potential mechanism of action for a drug candidate.

Conclusion

The reactivity of the pyridine ring in 2-(3-hydroxypyridin-2-yl)acetic acid is a complex interplay of the activating 3-hydroxyl group and the deactivating 2-acetic acid substituent. Electrophilic substitution is predicted to occur preferentially at the C-4 and C-6 positions, guided by the strong directing effect of the hydroxyl group. Nucleophilic substitution would likely require the introduction of a good leaving group at an activated position. The acetic acid side chain also presents a handle for further functionalization. This guide provides a predictive framework for the chemical behavior of this molecule, offering a foundation for the rational design of novel derivatives with potential therapeutic applications. Further experimental investigation is warranted to fully elucidate the specific reactivity and to harness its synthetic potential.

References

- 1. The Structure and Reactivity of 3-Hydroxypyridine Derivatives in Electrophilic Substitution (1975) | Dyumaev Kirill M | 21 Citations [scispace.com]

- 2. The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XX. Nitration of 3-hydroxypyridine, 6-hydroxy-2(1H)-pyridone, and some corresponding methyl derivatives - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 3. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]

- 4. mdpi.com [mdpi.com]

- 5. US4061644A - Process for the production of 2-amino-3-hydroxypyridines - Google Patents [patents.google.com]

- 6. RU2319694C1 - Method for preparing derivatives of 3-hydroxypyridine - Google Patents [patents.google.com]

- 7. Direct C(sp3)–H allylation of 2-alkylpyridines with Morita–Baylis–Hillman carbonates via a tandem nucleophilic substitution/aza-Cope rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ijnrd.org [ijnrd.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for 2-(3-Hydroxypyridin-2-yl)acetic acid in Enzyme Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Hydroxypyridin-2-yl)acetic acid and its derivatives have emerged as potent inhibitors of prolyl 4-hydroxylase domain (PHD) enzymes, particularly PHD2. These enzymes are critical regulators of the Hypoxia-Inducible Factor (HIF) signaling pathway, a central mechanism for cellular adaptation to low oxygen conditions. By inhibiting PHDs, these compounds stabilize HIF-1α, leading to the transcription of genes involved in erythropoiesis, angiogenesis, and glucose metabolism. This makes 2-(3-Hydroxypyridin-2-yl)acetic acid a valuable tool for studying the HIF pathway and a potential therapeutic agent for conditions such as anemia and ischemia.

These application notes provide a comprehensive overview of the use of 2-(3-Hydroxypyridin-2-yl)acetic acid in enzyme inhibition assays, including detailed protocols and data presentation guidelines.

Target Enzyme and Signaling Pathway

The primary target of 2-(3-Hydroxypyridin-2-yl)acetic acid is Prolyl 4-hydroxylase Domain 2 (PHD2) , also known as Egl-Nine Homolog 1 (EGLN1).

HIF-1α Signaling Pathway:

Under normoxic (normal oxygen) conditions, PHD enzymes hydroxylate proline residues on the HIF-1α subunit. This modification allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize, ubiquitinate, and target HIF-1α for proteasomal degradation. When PHD activity is inhibited by compounds like 2-(3-Hydroxypyridin-2-yl)acetic acid, or under hypoxic conditions, HIF-1α is not hydroxylated and becomes stable. It then translocates to the nucleus, dimerizes with HIF-1β (also known as ARNT), and binds to Hypoxia-Response Elements (HREs) on target genes, activating their transcription.

Quantitative Data

| Compound | Target Enzyme | Assay Type | IC50 (nM) | Reference |

| [2-(3-hydroxypyridin-2-yl)-thiazol-4-yl]-acetamide | PHD2 | Biochemical Assay | 3 | [1] |

Experimental Protocols

The following protocols are adapted from established methods for measuring the inhibition of PHD2 and are suitable for testing 2-(3-Hydroxypyridin-2-yl)acetic acid.[2][3][4][5]

In Vitro PHD2 Inhibition Assay (Luminescence-Based)

This assay measures the production of succinate, a co-product of the PHD2-catalyzed hydroxylation of a HIF-1α peptide substrate. The amount of succinate produced is quantified using a coupled-enzyme system that generates a luminescent signal.

Materials:

-

Recombinant human PHD2 enzyme

-

Biotinylated HIF-1α peptide substrate (e.g., DLDLEMLAPYIPMDDDFQL)

-

2-(3-Hydroxypyridin-2-yl)acetic acid (dissolved in DMSO)

-

2-Oxoglutarate (α-KG)

-

Ferrous sulfate (FeSO₄)

-

L-Ascorbic acid

-

HEPES buffer (50 mM, pH 7.5)

-

Bovine Serum Albumin (BSA)

-

Tween-20

-

Succinate-Glo™ Hydroxylase Assay Kit (or similar)

-

White, opaque 384-well assay plates

-

Plate-reading luminometer

Assay Buffer: 50 mM HEPES (pH 7.5), 0.01% Tween-20, 0.1 mg/mL BSA.

Protocol:

-

Compound Preparation: Prepare serial dilutions of 2-(3-Hydroxypyridin-2-yl)acetic acid in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.

-

Reagent Preparation:

-

Prepare a 2X enzyme solution containing recombinant PHD2, FeSO₄, and L-ascorbic acid in Assay Buffer.

-

Prepare a 4X substrate solution containing the biotinylated HIF-1α peptide and α-KG in Assay Buffer.

-

-

Assay Procedure:

-

Add 5 µL of the diluted 2-(3-Hydroxypyridin-2-yl)acetic acid or vehicle control (DMSO in Assay Buffer) to the wells of a 384-well plate.

-

Add 2.5 µL of the 2X enzyme solution to each well.

-

Incubate the plate for 15-30 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding 2.5 µL of the 4X substrate solution to each well.

-

Incubate the reaction for 60 minutes at 37°C.

-

-

Detection:

-

Stop the reaction and detect succinate production following the manufacturer's instructions for the Succinate-Glo™ assay. This typically involves adding a detection reagent and measuring the luminescence signal.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

-

Cell-Based HIF-1α Stabilization Assay (Western Blot)

This assay determines the ability of 2-(3-Hydroxypyridin-2-yl)acetic acid to stabilize HIF-1α protein levels in cultured cells.

Materials:

-

Human cell line (e.g., HEK293, HeLa)

-

Cell culture medium and supplements

-

2-(3-Hydroxypyridin-2-yl)acetic acid (dissolved in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-HIF-1α and anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate and imaging system

Protocol:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of 2-(3-Hydroxypyridin-2-yl)acetic acid or vehicle control (DMSO) for 4-8 hours.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Load equal amounts of protein per lane and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.

-

-

Data Analysis:

-

Quantify the band intensities for HIF-1α and the loading control.

-

Normalize the HIF-1α signal to the loading control to determine the relative increase in HIF-1α stabilization.

-

Experimental Workflow

The following diagram outlines a typical workflow for the evaluation of 2-(3-Hydroxypyridin-2-yl)acetic acid as a PHD inhibitor.

References

- 1. Prolyl Hydroxylase inhibitor 1 | C19H18ClN5O4 | CID 138319689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Novel inhibitors of prolyl 4-hydroxylase. 2. 5-Amide substituted pyridine-2-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Purity Isolation of 2-(3-Hydroxypyridin-2-yl)acetic acid using Ion-Exchange Chromatography

An application note on the purification of 2-(3-Hydroxypyridin-2-yl)acetic acid using chromatography is presented below. This document provides detailed protocols and methodologies for researchers, scientists, and professionals involved in drug development.

Introduction

2-(3-Hydroxypyridin-2-yl)acetic acid is a heterocyclic compound of interest in pharmaceutical research due to its structural motifs, which are present in various biologically active molecules. The synthesis of this compound can result in a mixture containing unreacted starting materials, isomers, and other by-products. Therefore, a robust purification protocol is essential to obtain a high-purity final product for subsequent downstream applications.

This application note details a protocol for the purification of 2-(3-Hydroxypyridin-2-yl)acetic acid using ion-exchange chromatography (IEC). Given the zwitterionic nature of the target compound, which possesses both acidic (carboxylic acid) and basic (pyridine nitrogen) functionalities, IEC is a particularly effective separation technique.[1][2] The protocol described herein provides a reliable method for isolating the target compound with high purity.

Materials and Methods

The materials and equipment required for this protocol are standard for a chemistry laboratory equipped for chromatography.

-

Chromatography System: A preparative liquid chromatography system with a UV detector is recommended.

-

Column: A strong anion exchange (SAX) or strong cation exchange (SCX) column. The choice depends on the pH at which the separation is performed.

-

Reagents:

-

Crude 2-(3-Hydroxypyridin-2-yl)acetic acid

-

Deionized water

-

Ammonium acetate

-

Acetic acid

-

Methanol

-

Acetonitrile

-

-

Equipment:

-

Rotary evaporator

-

pH meter

-

Fraction collector

-

Analytical HPLC for purity assessment

-

Experimental Protocol: Purification by Ion-Exchange Chromatography

This protocol outlines the steps for the purification of 2-(3-Hydroxypyridin-2-yl)acetic acid using a strong anion exchange column.

-

Sample Preparation:

-

Dissolve the crude 2-(3-Hydroxypyridin-2-yl)acetic acid in a minimal amount of the starting mobile phase (e.g., 20 mM ammonium acetate, pH 7.0).

-

Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

-

-

Column Equilibration:

-

Equilibrate the strong anion exchange column with the starting mobile phase (20 mM ammonium acetate, pH 7.0) for at least 5-10 column volumes, or until the baseline on the UV detector is stable.

-

-

Sample Loading:

-

Inject the prepared sample onto the equilibrated column. The loading amount will depend on the column dimensions and the concentration of the sample.

-

-

Elution:

-

Wash the column with the starting mobile phase for 2-3 column volumes to elute any unbound impurities.

-